Lysophosphatidic acid
Overview
Description
Lysophosphatidic acid is a bioactive phospholipid that plays a crucial role in various biological processes. It is a simple molecule consisting of a glycerol backbone, a single fatty acid chain, and a phosphate group. This compound is known for its ability to act as a signaling molecule, influencing cell proliferation, migration, and survival. It is found in almost all eukaryotic tissues and biological fluids, including blood .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lysophosphatidic acid can be synthesized through several methods, including chemical and enzymatic routes. One common method involves the enzymatic transformation of natural glycerophospholipids using regiospecific enzymes such as phospholipases A1, A2, and D. These enzymes selectively hydrolyze the fatty acid chains at specific positions, leading to the formation of this compound .
Another approach involves the complete chemical synthesis of this compound starting from glycerol or its derivatives. This method typically includes the preparation of stereospecific acyl or ether-substituted glycerol backbones, followed by phosphorylation of the glycerol derivatives .
Industrial Production Methods
Industrial production of this compound often relies on large-scale enzymatic processes. These processes use phospholipases to convert natural phospholipids into this compound. The enzymatic reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lysophosphatidic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological functions and its role as a signaling molecule.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of the fatty acid chain or the phosphate group with other functional groups. Common reagents for these reactions include alkyl halides and phosphoric acid derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized phospholipids, while reduction can produce deoxygenated derivatives. Substitution reactions can yield various this compound analogs with modified fatty acid chains or phosphate groups .
Scientific Research Applications
Lysophosphatidic acid has numerous scientific research applications across various fields:
Chemistry: In chemistry, this compound is used as a model compound to study lipid signaling pathways and membrane biophysics.
Biology: In biological research, this compound is studied for its role in cell proliferation, migration, and differentiation.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It has been linked to cancer progression, neuropathic pain, and neurodegenerative diseases. .
Mechanism of Action
Lysophosphatidic acid exerts its effects through specific G-protein-coupled receptors known as this compound receptors. These receptors are involved in various signaling pathways that regulate cell proliferation, migration, and survival. Upon binding to its receptors, this compound activates downstream signaling molecules, such as small GTPases and kinases, leading to the formation of stress fibers, cell migration, and other cellular responses .
Comparison with Similar Compounds
Lysophosphatidic acid is part of a broader class of bioactive lipids known as lysoglycerophospholipids. Similar compounds include:
Lysophosphatidylinositol: Similar to this compound but with an inositol group instead of a phosphate group.
Lysophosphatidylglycerol: Contains a glycerol group in place of the phosphate group.
Lysophosphatidylserine: Features a serine group instead of a phosphate group.
Lyso-platelet-activating factor: A derivative with a different fatty acid chain and functional groups.
Compared to these compounds, this compound is unique due to its simple structure and its potent signaling capabilities through specific receptors. Its role in various physiological and pathological processes makes it a versatile and significant molecule in scientific research .
Properties
IUPAC Name |
(2-hydroxy-3-phosphonooxypropyl) (Z)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26)/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGQSWVCFNIUNZ-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001015741 | |
Record name | 1-Oleoyl-lyso-phosphatidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001015741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | LysoPA(18:1(9Z)/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0007855 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22002-87-5 | |
Record name | Oleoyl lysophosphatidic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22002-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lysophosphatidic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022002875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Oleoyl-lyso-phosphatidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001015741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-3-(phosphonooxy)propyl oleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.631 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LYSOPHOSPHATIDIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG6M3969SG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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